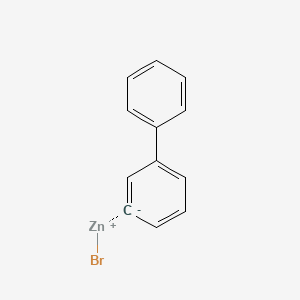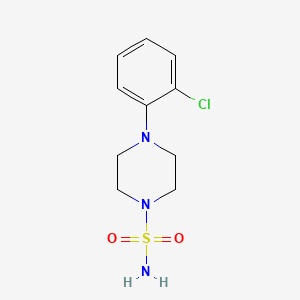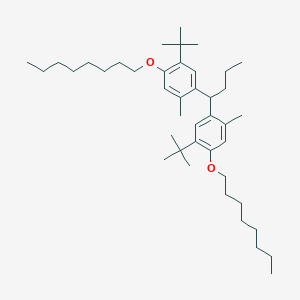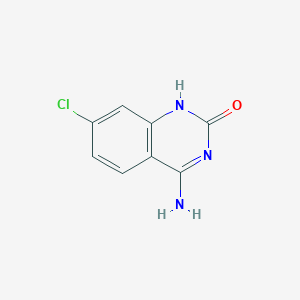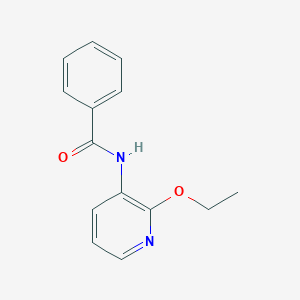
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Iodination: Introduction of the iodine atom at the 3-position of the indazole ring.
Methoxylation: Addition of a methoxy group at the 6-position.
Esterification: Formation of the carboxylate ester group.
Protection/Deprotection: Use of trimethylsilyl groups to protect reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-6-methoxy-1-methyl-1H-indazole: Shares the indazole core structure but lacks the ester and trimethylsilyl groups.
6-Methoxy-1H-indazole-3-carboxylate: Similar ester functionality but without the iodine and trimethylsilyl groups.
Uniqueness
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trimethylsilyl group, in particular, distinguishes it from other indazole derivatives, enhancing its stability and making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23IN2O4Si |
|---|---|
Poids moléculaire |
462.35 g/mol |
Nom IUPAC |
methyl 3-iodo-6-methoxy-1-(2-trimethylsilylethoxymethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H23IN2O4Si/c1-21-14-9-13-11(8-12(14)16(20)22-2)15(17)18-19(13)10-23-6-7-24(3,4)5/h8-9H,6-7,10H2,1-5H3 |
Clé InChI |
HPJJPKJSFHNNKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N(N=C2I)COCC[Si](C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


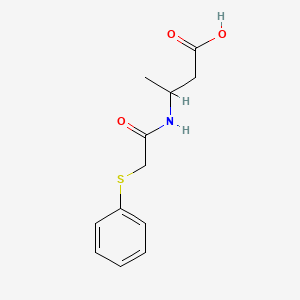


![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
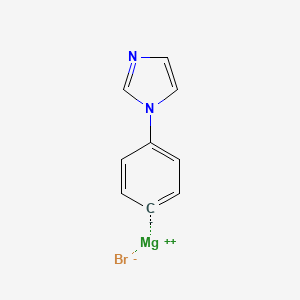
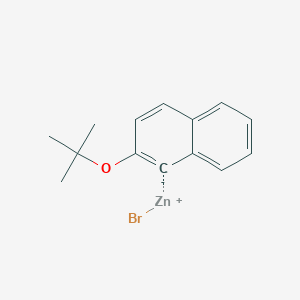
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
